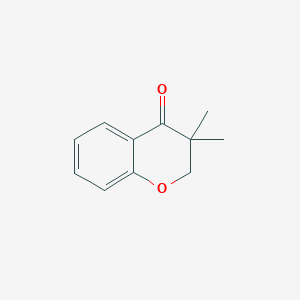

3,3-Dimethyl-4-chromanone

Übersicht

Beschreibung

3,3-Dimethyl-4-chromanone is a versatile organic compound with potential applications in various fields of research and industry . It is a heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, designing, and synthesis of novel lead compounds . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .

Synthesis Analysis

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . Due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .Molecular Structure Analysis

Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of the chroman-4-one skeleton makes a minor difference from chromone .Chemical Reactions Analysis

Chromanone or Chroman-4-one is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .Physical And Chemical Properties Analysis

This compound has a molecular formula of C11H12O2 and a molecular weight of 176.215. It has a complexity of 220, a rotatable bond count of 0, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 2 .Wissenschaftliche Forschungsanwendungen

Chromanone as a Scaffold in Drug Design

Chromanone, also referred to as Chroman-4-one, is a vital heterobicyclic compound that serves as a foundational building block in medicinal chemistry. It is central to the isolation, design, and synthesis of innovative lead compounds. Despite a minor structural difference from chromone, chromanone demonstrates significant variations in biological activities. It's a versatile scaffold that shows a wide spectrum of pharmacological activities. However, challenges exist due to the poor yield in chemical synthesis and the costly process of isolating it from natural compounds. Further research is aimed at developing more effective and cost-efficient methods for synthesizing novel chromanone analogs (Kamboj & Singh, 2021).

Crystal Structure Analysis

The crystal and molecular structure of various chromanone derivatives, such as 3-chloro-3,6-dinitro-2,2-dimethyl-4-chromanone, have been determined. The structure was elucidated through various spectroscopic methods, including IR, NMR, MS, and X-ray crystallography. The crystal structure of such compounds provides valuable insights into their chemical behavior and potential applications in various fields (Mingzhe Ji et al., 2000).

Physicochemical Properties

Studies on derivatives of chromanone, such as 3-(3-carboxyphenylaminomethylene)-2-methoxychroman-4-one, offer comprehensive insights into their physicochemical properties. Characterization through elemental analysis, infrared and UV–VIS spectroscopy, thermal analysis, and X-ray crystallography reveals their stability and decomposition patterns. These compounds show potential as organic heterocyclic ligands and are of interest in various scientific investigations due to their stability and unique interaction properties (Dziewulska-Kułaczkowska & Bartyzel, 2013).

Cytotoxic Properties

Research on certain chromanone derivatives, like the xanthone-chromanone dimers isolated from marine-derived fungi, has revealed cytotoxic properties against various cancer cell lines. Such compounds exhibit potential in the field of cancer research, providing insights into novel therapeutic compounds and their mechanisms of action (Guangwei Wu et al., 2015).

Synthetic Approaches and Bioactivities

Chroman-4-one derivatives are significant in heterocyclic chemistry and drug discovery. They serve as intermediates and building blocks in organic synthesis and drug design, leading to a diverse range of biological activities. The synthesis and biological relevance of these compounds are of substantial interest, indicating their importance in various scientific and medicinal applications (Emami & Ghanbarimasir, 2015).

Wirkmechanismus

Target of Action

3,3-Dimethyl-4-chromanone is a derivative of chromanone, a heterobicyclic compound that acts as a building block in medicinal chemistry Chromanone derivatives have been found to exhibit a wide range of pharmacological activities, suggesting they interact with multiple targets .

Mode of Action

Chromanone derivatives are known to interact with their targets in a way that leads to significant variations in biological activities . The type, number, and position of substituents connected to the chromanone core play a vital role in determining these pharmacological activities .

Biochemical Pathways

Chromanone derivatives are known to affect various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and more . These activities suggest that this compound may influence multiple biochemical pathways.

Result of Action

Given the wide range of pharmacological activities exhibited by chromanone derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Zukünftige Richtungen

Biochemische Analyse

Cellular Effects

Chromanone derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects .

Molecular Mechanism

Like other chromanone derivatives, it likely exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

Chromanone derivatives are known to exhibit a broad spectrum of significant biological and pharmaceutical activities .

Eigenschaften

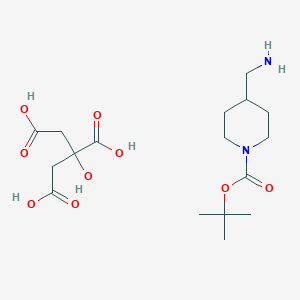

IUPAC Name |

3,3-dimethyl-2H-chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-11(2)7-13-9-6-4-3-5-8(9)10(11)12/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGZPZEWXJIKIIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=CC=CC=C2C1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2690826.png)

![2-[[1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2690829.png)

![4-(N,N-dimethylsulfamoyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2690831.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2690834.png)

![3-{5-[(E)-3-(4-chlorophenyl)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide](/img/structure/B2690837.png)

![4-benzyl-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2690838.png)

![6-[5-(4,6-Dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2690842.png)

![4-chloro-1-(4-fluorophenyl)-N-(4-methoxyphenethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2690845.png)